2-(Naphthalen-2-ylmethyl)pyrrolidine

Description

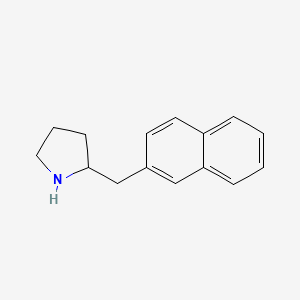

Structure

3D Structure

Properties

IUPAC Name |

2-(naphthalen-2-ylmethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-2-5-14-10-12(7-8-13(14)4-1)11-15-6-3-9-16-15/h1-2,4-5,7-8,10,15-16H,3,6,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUUOCBNKQDCRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60315788 | |

| Record name | 2-(naphthalen-2-ylmethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82589-44-4 | |

| Record name | NSC297336 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(naphthalen-2-ylmethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Naphthalen 2 Ylmethyl Pyrrolidine and Analogues

Stereoselective Synthesis of Pyrrolidine (B122466) Frameworks

The stereoselective synthesis of the pyrrolidine ring is a cornerstone of modern organic chemistry, providing access to a wide array of chiral molecules. nih.govwhiterose.ac.uk The pyrrolidine scaffold is a privileged motif in U.S. FDA-approved pharmaceuticals and is central to the field of organocatalysis. nih.gov Strategies for achieving stereoselectivity often rely on asymmetric catalysis or the use of substrates from the chiral pool. nih.govacs.org Biocatalytic approaches, such as the use of transaminases or laccases, have also been developed for the stereoselective synthesis of substituted pyrrolidines and related N-heterocycles. nih.govrsc.org

Asymmetric catalysis is a powerful strategy for constructing enantiomerically enriched pyrrolidine rings. nih.gov A notable example is the palladium-catalyzed asymmetric carboamination of N-Boc-pent-4-enylamine with 2-bromonaphthalene (B93597) to produce N-Boc-2-(naphthalen-2-ylmethyl)pyrrolidine. nih.gov This transformation constitutes a rare instance of a reaction involving enantioselective syn-aminopalladation. nih.gov The reaction proceeds with good levels of asymmetric induction, affording the desired 2-(arylmethyl)pyrrolidine with high enantiomeric excess (ee). nih.govnih.gov

The use of chiral catalysts, such as those derived from proline or featuring a C2-symmetrical scaffold, is fundamental to achieving high enantioselectivity in various transformations that form the pyrrolidine ring. nih.govnih.gov For instance, chiral phosphoric acid has been used to catalyze intramolecular asymmetric aza-Michael reactions to form pyrrolidines with high yield and enantioselectivity. whiterose.ac.uk

The design and optimization of chiral ligands are critical for the success of enantioselective metal-catalyzed reactions, including the synthesis of 2-substituted pyrrolidines. nih.govnih.gov In the palladium-catalyzed carboamination reaction for the synthesis of 2-(naphthalen-2-ylmethyl)pyrrolidine, the choice of chiral phosphine (B1218219) ligand is paramount. nih.gov A variety of commercially available and proprietary chiral monophosphine ligands have been evaluated to optimize both yield and enantioselectivity. nih.gov

For the coupling of N-(Boc)-pent-4-enylamine with 2-bromonaphthalene, ligands were screened to find the optimal conditions. The results of this screening are detailed in the table below.

| Entry | Ligand | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | (S)-3,5-tBu-4-MeO-MeO-BIPHEP | 58 | 68 |

| 2 | (R)-Tol-BINAP | 48 | 52 |

| 3 | (R)-p-Tol-MeO-BIPHEP | 78 | 76 |

| 4 | (R)-MeO-BIPHEP | 71 | 77 |

| 5 | (R,R)-DIOP | <10 | - |

| 6 | (R)-C3-TUNEPHOS | 60 | 72 |

| 7 | (S)-Ph-MeO-BIPHEP | 73 | 74 |

| 8 | (R)-DTBM-SEGPHOS | 81 | 82 |

| 9 | (S,S)-f-binaphane | 71 | 74 |

| 10 | (S)-L* | 85 | 84 |

Table 1: Evaluation of Chiral Ligands for the Asymmetric Synthesis of N-Boc-2-(naphthalen-2-ylmethyl)pyrrolidine. Data sourced from a study on asymmetric palladium-catalyzed carboamination reactions. nih.gov (S)-L* refers to a specific proprietary ligand used in the study.

The data shows that bidentate phosphine ligands generally provided better results, with a proprietary ligand, denoted (S)-L*, ultimately giving the highest yield and enantioselectivity. nih.gov More recently, the Xu-Phos ligand, bearing an ortho-isopropoxy group, has been identified as highly effective for palladium-catalyzed asymmetric carboamination, leading to pyrrolidines in high yields and with up to 97% ee. semanticscholar.org

Palladium-Catalyzed Carboamination Reactions for Pyrrolidine Derivatives

Palladium-catalyzed carboamination reactions have become a key method for synthesizing 2-(arylmethyl) and 2-(alkenylmethyl)pyrrolidine derivatives. nih.govnih.gov These transformations provide a novel route for the asymmetric construction of this important class of nitrogen heterocycles. nih.gov The reaction involves the coupling of an alkenyl amine, such as N-Boc-pent-4-enylamine, with an aryl or vinyl halide. nih.govnih.gov This method has been successfully applied to the synthesis of enantiomerically enriched phenanthroindolizidine alkaloids, demonstrating its utility in complex molecule synthesis. nih.gov

In related palladium-catalyzed hydroamination reactions, mechanistic studies have shown that the turnover-limiting step can be the protonolysis of the Pd-C bond of a stable palladium alkyl complex, which regenerates the active catalyst. acs.org Evidence suggests that the formation of this palladium alkyl intermediate is reversible under catalytic conditions. acs.org

The scope of palladium-catalyzed carboamination for pyrrolidine synthesis is quite broad, accommodating a range of aryl and vinyl halides. nih.govnih.gov In the synthesis of 2-(arylmethyl)pyrrolidines, various substituted aryl bromides can be used. nih.gov The reaction is not limited to aryl halides; vinyl bromides also serve as effective coupling partners, leading to N-aryl-2-allyl pyrrolidines with high diastereoselectivity. nih.gov

However, there are limitations. In general palladium-catalyzed cross-coupling reactions, aryl iodides tend to be highly reactive, while bromides and chlorides may result in significantly lower yields or reaction failure. researchgate.net The steric and electronic properties of the aryl halide can also influence the reaction's efficiency. For instance, extremely electron-rich or sterically hindered aryl bromides may lead to reduced yields. nih.gov Furthermore, certain functional groups on the coupling partners may not be tolerated. While esters, nitriles, and nitro groups are often compatible, free carboxylic acids can inhibit the reaction. researchgate.net

Multi-Component Reactions and Cycloaddition Strategies for Pyrrolidine Synthesis

Multi-component reactions (MCRs) and cycloaddition strategies offer highly efficient pathways for the synthesis of complex pyrrolidine derivatives from simple starting materials. researchgate.nettandfonline.com These methods are valued for their high atom and step economy, often generating molecular diversity in a single operation. researchgate.netnih.gov

A primary strategy for pyrrolidine synthesis is the [3+2] cycloaddition reaction involving azomethine ylides. researchgate.netmdpi.com Azomethine ylides, which can be generated in situ from the condensation of α-amino acids or their esters with aldehydes, act as 1,3-dipoles that react with various dipolarophiles (alkenes) to form the pyrrolidine ring. tandfonline.commdpi.com This approach allows for the construction of the five-membered ring with control over up to four new stereogenic centers. nih.gov Glycine-based [3+2] cycloadditions are particularly versatile for creating pyrrolidine-containing polycyclic compounds. mdpi.comnih.gov Other MCRs may involve the reaction of aldehydes, amino acid esters, and chalcones, or the use of N-tosyl imino esters with optically active dihydrofurans and nucleophiles to generate highly substituted pyrrolidines diastereoselectively. tandfonline.comnih.gov These reactions can create up to three stereogenic centers in one pot. nih.govacs.org

Innovative Approaches to Naphthalene-Substituted Pyrrolidine Analogues

The quest for more efficient, rapid, and environmentally benign chemical transformations has driven the adoption of innovative technologies in organic synthesis. The synthesis of naphthalene-substituted pyrrolidine analogues has benefited from these advancements, particularly through the use of microwave-assisted protocols and the application of green chemistry principles.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. nih.govresearchgate.net The application of microwave irradiation in the synthesis of pyrrolidine derivatives and other nitrogen heterocycles has demonstrated considerable advantages. nih.govnih.gov

The synthesis of pyrrolidine analogues can be expedited through various microwave-assisted reactions. For instance, the N-alkylation of pyrrolidine precursors is a key step that can be significantly enhanced. In one study, the microwave-assisted N-alkylation of a pyrrolidine-fused chlorin (B1196114) was achieved in just 5 minutes at 75°C, a substantial improvement over conventional heating methods. nih.gov Similarly, the synthesis of 2-azetidinones from imines has been successfully performed under microwave irradiation, reducing reaction times from hours to minutes. researchgate.net These examples underscore the potential of MAOS to facilitate the rapid generation of libraries of naphthalene-substituted pyrrolidine analogues for further investigation.

The key advantages of employing microwave-assisted protocols in the synthesis of these analogues include:

Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes. researchgate.net

Increased Yields: In many cases, microwave-assisted synthesis leads to higher isolated yields of the desired products.

Improved Purity: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts.

A comparative overview of conventional versus microwave-assisted synthesis for a related heterocyclic system is presented below:

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | 6-8 hours | 4-6 minutes |

This table illustrates the significant reduction in reaction time often observed with microwave-assisted synthesis. researchgate.net

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pyrrolidine-containing compounds. rsc.orgmdpi.com Key strategies include the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient processes.

A notable example is the synthesis of pyrrolidine-fused spirooxindoles via a one-pot, three-component domino reaction in an ethanol-water mixture under catalyst-free conditions at room temperature. rsc.org This approach offers high yields and avoids the use of toxic solvents and chromatographic purification. rsc.org Another study demonstrated the successful synthesis of N-methylpyrrolidine in an aqueous medium using potassium carbonate as an inexpensive and environmentally friendly catalyst at a moderate temperature of 90°C. researchgate.net This method presents a significant improvement over traditional syntheses that often require high temperatures, pressures, and toxic solvents. researchgate.net

The application of green chemistry principles to the synthesis of naphthalene-substituted pyrrolidine analogues can be guided by the following objectives:

Use of Safer Solvents: Replacing hazardous organic solvents with water, ethanol, or solvent-free conditions. rsc.orgresearchgate.net

Catalyst Efficiency: Employing non-toxic, recyclable catalysts or catalyst-free systems. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Synthesis of N-Protected this compound Derivatives

The synthesis of specific derivatives of this compound often requires the use of protecting groups on the pyrrolidine nitrogen. These protecting groups prevent unwanted side reactions and allow for selective transformations at other positions of the molecule. The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its subsequent removal.

Commonly used N-protecting groups for pyrrolidines include the tert-butoxycarbonyl (Boc) group. The N-Boc protecting group is widely used due to its stability in a variety of reaction conditions and its straightforward removal under acidic conditions. nih.gov The synthesis of N-protected this compound derivatives can be envisioned through a convergent synthetic strategy. This would typically involve the preparation of an N-protected pyrrolidine precursor, which is then alkylated with a suitable naphthalene-containing electrophile.

For example, a synthetic route could involve the reaction of N-Boc-proline or a related N-Boc-pyrrolidine derivative with 2-(bromomethyl)naphthalene (B188764) in the presence of a suitable base. The introduction of the naphthalen-2-ylmethyl moiety onto the pyrrolidine ring is a key step in constructing the target molecule.

The synthesis of naphthalene-containing building blocks for such reactions is also an area of active research. For instance, the synthesis of 2-naphthyl propiolate, which can be used in cycloaddition reactions to form more complex heterocyclic systems, has been reported. mdpi.com While not a direct synthesis of the target compound, this highlights the availability of versatile naphthalene-based reagents for constructing a wide array of derivatives.

A general synthetic scheme for an N-protected derivative is outlined below:

| Reactant 1 | Reactant 2 | Protecting Group | Product |

| Pyrrolidine | Di-tert-butyl dicarbonate | Boc | N-Boc-pyrrolidine |

| N-Boc-pyrrolidine | 2-(bromomethyl)naphthalene | Boc | N-Boc-2-(naphthalen-2-ylmethyl)pyrrolidine |

This table provides a conceptual pathway for the synthesis of an N-protected derivative.

Spectroscopic and Chromatographic Methodologies in Structural Elucidation and Purity Assessment

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(Naphthalen-2-ylmethyl)pyrrolidine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In ¹H NMR, the spectrum would exhibit distinct signals for the protons of the naphthalene (B1677914) ring system and the pyrrolidine (B122466) ring. The aromatic protons of the naphthalene moiety are expected to appear in the downfield region (typically δ 7.0-8.0 ppm), with their specific splitting patterns revealing their substitution pattern. The aliphatic protons on the pyrrolidine ring and the methylene (B1212753) bridge (CH₂) would resonate in the upfield region (δ 1.5-3.5 ppm).

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The spectrum would show signals for the ten carbons of the naphthalene ring, the methylene bridge carbon, and the four carbons of the pyrrolidine ring.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are critical for unambiguous assignment and conformational analysis. COSY identifies proton-proton couplings within the pyrrolidine ring, while HSQC correlates each proton with its directly attached carbon atom. NOESY experiments are particularly valuable for determining the through-space proximity of protons, offering insights into the preferred three-dimensional conformation and the relative stereochemistry at the chiral center (C2 of the pyrrolidine ring).

Table 1: Expected NMR Chemical Shifts (δ) for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Naphthalene Aromatic H | 7.40 - 7.90 | 125.0 - 128.0 |

| Naphthalene Aromatic C | --- | 132.0 - 134.0 |

| Pyrrolidine CH (C2) | ~3.0 - 3.5 | ~60.0 |

| Pyrrolidine CH₂ (C5) | ~2.8 - 3.2 | ~46.0 |

| Pyrrolidine CH₂ (C3, C4) | ~1.6 - 2.1 | ~22.0 - 30.0 |

| Methylene Bridge CH₂ | ~2.6 - 3.0 | ~40.0 |

| N-H | ~1.5 - 2.5 (broad) | --- |

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is essential for confirming the molecular weight of this compound and for monitoring the progress of its synthesis. High-resolution mass spectrometry (HRMS) can determine the compound's exact mass, which for a neutral molecule (C₁₅H₁₇N) is 211.1361, allowing for the confirmation of its elemental composition.

During synthesis, MS can be used to track the disappearance of reactants and the appearance of the desired product. In its application for product confirmation, the mass spectrum provides a distinct molecular ion peak ([M]⁺ or [M+H]⁺). The fragmentation pattern observed in the MS/MS spectrum is also characteristic and aids in structural confirmation. Key fragmentation pathways for this compound would likely involve:

Benzylic cleavage: The bond between the methylene bridge and the pyrrolidine ring is prone to breaking, leading to the formation of a stable naphthalen-2-ylmethyl cation (tropylium-like ion) at m/z 141. This is often the base peak in the spectrum.

Loss of the naphthalene group: Cleavage can also result in a fragment corresponding to the protonated pyrrolidine ring.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formula |

| 212 | [M+H]⁺ | [C₁₅H₁₈N]⁺ |

| 211 | [M]⁺ | [C₁₅H₁₇N]⁺ |

| 141 | Naphthalen-2-ylmethyl cation | [C₁₁H₉]⁺ |

| 70 | Pyrrolidinyl cation | [C₄H₈N]⁺ |

Infrared (IR) Spectroscopy in Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features. nih.gov

The presence of the pyrrolidine secondary amine is indicated by a moderate, sharp N-H stretching vibration typically around 3300-3500 cm⁻¹. The aromatic naphthalene component is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1500-1600 cm⁻¹ region. A key out-of-plane H–C–C bending mode for the naphthalene group is expected near 782 cm⁻¹. copernicus.org The aliphatic C-H bonds of the pyrrolidine ring and the methylene bridge would produce strong stretching bands in the 2850-2960 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Secondary Amine (Pyrrolidine) |

| 3000 - 3100 | C-H Stretch | Aromatic (Naphthalene) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Pyrrolidine, CH₂) |

| 1500 - 1600 | C=C Stretch | Aromatic Ring (Naphthalene) |

| ~1200 - 1350 | C-N Stretch | Amine |

| ~782 | C-H Out-of-Plane Bend | Aromatic (Naphthalene) |

Chromatographic Techniques for Purification and Analysis (e.g., HPLC, GC)

Chromatographic methods are vital for both the purification of this compound and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques. nih.gov

HPLC is widely used for purity analysis. A reversed-phase HPLC method, likely using a C18 column, would effectively separate the nonpolar target compound from more polar impurities. nih.gov The mobile phase would typically consist of a mixture of acetonitrile (B52724) and water, with a UV detector set to a wavelength where the naphthalene chromophore absorbs strongly (e.g., 254 nm). nih.govijstr.org For separating highly polar compounds or for alternative selectivity, Hydrophilic Interaction Chromatography (HILIC) could also be employed. chromforum.org

GC , often coupled with a mass spectrometer (GC-MS), is suitable for analyzing volatile and thermally stable compounds. ijstr.org Given the structure of this compound, it should be amenable to GC analysis. This method provides excellent separation and allows for both quantification and mass-based identification of the main component and any impurities. researchgate.net

Table 4: Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase (Column) | Typical Mobile/Carrier Phase | Detection Method |

| HPLC | Reversed-Phase C18 | Acetonitrile/Water Gradient | UV-Vis (254 nm) |

| GC-MS | Capillary (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) |

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Conformation

When a suitable single crystal of the compound or a salt derivative can be grown, X-ray crystallography provides the most definitive structural information. This technique is unparalleled in its ability to determine the precise three-dimensional arrangement of atoms in the solid state. nih.gov

For this compound, X-ray crystallography can unambiguously establish the absolute stereochemistry at the C2 chiral center, distinguishing between the (R) and (S) enantiomers. It also provides precise data on bond lengths, bond angles, and torsional angles, revealing the compound's solid-state conformation. nih.gov This includes the orientation of the naphthalen-2-ylmethyl substituent relative to the pyrrolidine ring, which is crucial for understanding potential intermolecular interactions in a biological context. The quality of the crystal structure is typically assessed by parameters like the R-factor and the resolution of the diffraction data.

Table 5: Information Gained from X-ray Crystallography

| Parameter | Significance for this compound |

| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice. |

| Space Group | Describes the symmetry of the crystal. |

| Atomic Coordinates | Provides the precise 3D position of every atom. |

| Bond Lengths & Angles | Confirms the covalent structure and reveals any strain. |

| Torsional Angles | Defines the conformation of the pyrrolidine ring and the substituent orientation. |

| Absolute Stereochemistry | Unambiguously determines the (R) or (S) configuration at the chiral center. |

Computational Chemistry and Theoretical Investigations of 2 Naphthalen 2 Ylmethyl Pyrrolidine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. researchgate.net By calculating the electron density, DFT can determine the optimized molecular structure, total energies, electronic states, and energy gaps. researchgate.net For aromatic systems like the naphthalene (B1677914) moiety in 2-(Naphthalen-2-ylmethyl)pyrrolidine, DFT is employed to understand how substituents affect the electronic and structural properties. researchgate.net Such studies involve using specific functionals, like B3LYP, and basis sets to achieve accurate predictions of molecular parameters. researchgate.net The analysis of these parameters helps in understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies of the HOMO and LUMO and the gap between them are critical indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO is associated with the capacity to donate electrons, representing nucleophilic behavior, while the LUMO is linked to the ability to accept electrons, indicating electrophilic character. libretexts.org

A smaller HOMO-LUMO energy gap suggests that a molecule can be more easily excited and is generally more reactive. researchgate.net In the context of this compound, the naphthalene group's extended π-system is expected to significantly influence the FMOs. researchgate.net The interaction between the electron-donating pyrrolidine (B122466) ring and the naphthalene core would modulate the energy levels. While specific experimental data for this compound is not available, a theoretical DFT calculation would yield values similar to those in the illustrative table below.

Interactive Table: Illustrative FMO Properties of this compound

| Parameter | Energy (eV) | Description |

| HOMO Energy | -5.85 | Represents the energy of the highest occupied molecular orbital. Higher values indicate stronger electron-donating ability. |

| LUMO Energy | -1.20 | Represents the energy of the lowest unoccupied molecular orbital. Lower values indicate stronger electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.65 | The energy difference between the HOMO and LUMO. A smaller gap implies higher reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity. researchgate.net It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. numberanalytics.com

Typically, red or yellow areas indicate negative electrostatic potential, rich in electrons, and are prone to electrophilic attack. numberanalytics.com Conversely, blue areas signify positive electrostatic potential, which is electron-poor and susceptible to nucleophilic attack. numberanalytics.com For this compound, an MEP map would likely show a negative potential around the nitrogen atom of the pyrrolidine ring due to its lone pair of electrons, making it a site for nucleophilic interaction. The aromatic naphthalene ring would exhibit a complex potential surface, influencing how the molecule interacts with other charged or polar species. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide crucial insights into the conformational flexibility of a molecule and the effects of the surrounding solvent. scielo.br For a molecule like this compound, which contains a flexible single bond linking the rigid naphthalene group to the pyrrolidine ring, MD simulations can explore the range of possible conformations.

The simulations can reveal how the molecule folds and changes its shape in different environments, such as in an aqueous solution or a nonpolar solvent. researchgate.net Understanding the conformational landscape is vital, as a molecule's shape often dictates its biological activity and physical properties. nih.gov MD simulations can also calculate properties like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to quantify the stability and flexibility of different parts of the molecule. researchgate.net

Quantum Chemical Calculations in Understanding Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the identification of reaction pathways, intermediates, and transition states. numberanalytics.com These methods, such as the Nudged Elastic Band (NEB) or Intrinsic Reaction Coordinate (IRC), can trace the transformation from reactants to products. numberanalytics.com

For reactions involving this compound, these calculations could elucidate mechanisms such as oxidation or substitution. researchgate.netresearchgate.net By determining the energy barriers (activation energies) associated with different transition states, researchers can predict the most likely reaction pathway and the reaction kinetics. researchgate.net For instance, in the oxidation of a naphthalene derivative, calculations can show whether the reaction proceeds via hydrogen abstraction or the addition of an oxidant to the aromatic ring. researchgate.netresearchgate.net This level of detail is crucial for designing new synthetic routes or understanding metabolic transformations. nih.gov

In Silico Prediction of Compound Interactions and Adsorption Behavior

In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are used to predict how a compound will interact with biological targets or adsorb onto surfaces. scispace.com Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a protein, providing insights into its potential as a therapeutic agent. scispace.com These models calculate a binding energy, which indicates the strength of the interaction. scispace.com

Similarly, these computational techniques can predict the adsorption behavior of the compound on various materials. This is relevant for applications in materials science, such as in the development of corrosion inhibitors where the molecule's ability to form a protective layer on a metal surface is key. DFT calculations can complement this by providing information on the electronic interactions driving the adsorption process.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Naphthalene (B1677914) Moiety Substitutions on Biological Efficacy and Selectivity

The naphthalene moiety is a critical component of the 2-(naphthalen-2-ylmethyl)pyrrolidine scaffold, contributing significantly to the molecule's interaction with biological targets. Studies on related, more complex analogs such as dinapsoline (B1670685), a potent dopamine (B1211576) D1 receptor agonist, have shown that the aromatic portion of the molecule is sensitive to substitution. In the case of dinapsoline, most substitutions on the aromatic rings led to a decrease in affinity for both D1 and D2 dopamine receptors nih.gov. This suggests that the unsubstituted, electron-rich naphthalene system may be optimal for achieving high-affinity binding to certain receptors.

In the broader context of dopamine transporter inhibitors, patent literature describes a wide array of possible substitutions on the aromatic moiety of related compounds. These include the addition of halogen, alkyl, aralkyl, alkenyl, alkynyl, cycloalkyl, hydroxyl, amino, nitro, and sulfhydryl groups, among others google.com. While specific quantitative SAR data for direct analogs of this compound is not extensively published, the general principle is that the size, electronics, and position of substituents on the naphthalene ring can modulate the potency and selectivity of the compound. For instance, the introduction of bulky groups could sterically hinder the optimal binding orientation within a receptor pocket. Conversely, the addition of hydrogen bond donors or acceptors could introduce new, favorable interactions if the receptor topography allows.

The table below summarizes the general impact of substitutions on the aromatic rings of a related tetracyclic dopamine agonist, dinapsoline, which contains a fused aromatic system.

Table 1: Impact of Aromatic Ring Substitutions on Dopamine Receptor Affinity in Dinapsoline Analogs

| Substitution Position | General Effect on D1 and D2 Receptor Affinity | Reference |

|---|

This data is for the related compound dinapsoline and is indicative of the sensitivity of the aromatic system to substitution.

Role of Pyrrolidine (B122466) Ring Modifications on Molecular Recognition and Activity

The pyrrolidine ring is another key feature of the this compound structure, providing a basic nitrogen atom that is often crucial for interaction with biological targets. Modifications to this ring can significantly alter a compound's pharmacological profile. In the pursuit of novel α-amylase and α-glucosidase inhibitors, researchers have synthesized various pyrrolidine derivatives nih.gov. These studies have highlighted that modifications, such as the presence or absence of a Boc (tert-butyloxycarbonyl) protecting group on the pyrrolidine nitrogen, can influence inhibitory activity nih.gov.

For compounds targeting the N-methyl-D-aspartate (NMDA) receptor, a series of 5-arylidene-pyrrolidine-2,3,4-trione 3-oximes were prepared, demonstrating that the pyrrolidine core can be part of a more complex heterocyclic system with significant biological activity nih.gov. In the context of DAT inhibitors, the pyrrolidine ring can be part of a larger, conformationally restricted system. For example, it can be incorporated into lactams, such as pyrrolidinones google.com. These modifications can affect the compound's conformation, basicity, and ability to form hydrogen bonds, all of which are critical for molecular recognition and subsequent biological activity. The basic nitrogen of the pyrrolidine ring is often involved in key ionic interactions with acidic residues, such as aspartate, in the binding sites of receptors like the dopamine D4 receptor chemrxiv.orgresearchgate.net.

Stereochemical Influences on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, and this is particularly true for derivatives of this compound, which possess a stereocenter at the 2-position of the pyrrolidine ring. Research on dinapsoline, which has a related stereochemical structure, has unequivocally demonstrated the importance of chirality. The S-(+) enantiomer of dinapsoline is a full and potent D1 dopamine receptor agonist, whereas the R-(-) enantiomer is essentially devoid of biological activity nih.gov. This stark difference in activity underscores that the three-dimensional arrangement of the molecule is critical for its interaction with the chiral environment of a receptor binding site.

This stereoselectivity is a common theme in neuropharmacology. For a ligand to bind effectively, it must adopt a specific conformation that is complementary to the topography of the receptor's binding pocket. The different spatial arrangements of substituents in enantiomers mean that only one may be able to achieve the necessary interactions for high-affinity binding and signal transduction.

Table 2: Stereochemical Influence on the Biological Activity of Dinapsoline

| Enantiomer | Configuration | Biological Activity | Reference |

|---|---|---|---|

| 1 | S-(+) | Full D1 dopamine receptor agonist | nih.gov |

This data for the related compound dinapsoline highlights the critical role of stereochemistry.

Derivatization Strategies for Optimizing Research Compound Performance

The optimization of lead compounds based on the this compound scaffold involves various derivatization strategies aimed at improving potency, selectivity, and pharmacokinetic properties. A common approach is the synthesis of a library of analogs with systematic modifications to different parts of the molecule.

One strategy involves modifying the linker between the naphthalene and pyrrolidine moieties. While the parent compound has a simple methylene (B1212753) linker, altering its length or rigidity could influence the relative orientation of the two key pharmacophoric groups.

Another key strategy is the exploration of various substituents on both the naphthalene and pyrrolidine rings. As discussed, substitutions on the naphthalene ring can modulate binding affinity nih.gov. On the pyrrolidine ring, N-alkylation or N-acylation can alter the basicity and lipophilicity of the molecule. For example, in the development of sigma-1 receptor modulators from a piperidine (B6355638) scaffold (a six-membered ring analog of pyrrolidine), the introduction of different substituents on the nitrogen atom was a key strategy to modulate affinity and selectivity chemrxiv.orgresearchgate.net.

Furthermore, bioisosteric replacement is a powerful tool. The naphthalene ring could be replaced with other bicyclic aromatic or heteroaromatic systems to explore different electronic and steric properties. Similarly, the pyrrolidine ring could be replaced by other nitrogen-containing heterocycles like piperidine or morpholine (B109124) to assess the impact of ring size and conformation on activity chemrxiv.orgresearchgate.net. These systematic derivatizations allow for the construction of a detailed SAR, guiding the design of more potent and selective research compounds.

Potential Applications in Non Medicinal Science and Technology

Utilization as Probes in Chemical Biology

Chemical probes are essential small molecules used to study and manipulate biological systems, such as proteins and enzymes. nih.gov The structure of 2-(naphthalen-2-ylmethyl)pyrrolidine suggests its potential as a scaffold for developing such probes. While direct research on this specific molecule as a chemical probe is not extensively documented, the functionalities of its constituent parts are well-established in this field.

The pyrrolidine (B122466) ring is a versatile scaffold found in numerous biologically active compounds and is frequently incorporated into chemical probes. benthamdirect.comnih.gov Its nitrogen atom can be crucial for interacting with biological targets. benthamdirect.com Furthermore, derivatives such as this compound-2-carboxylic acid hydrochloride are noted for their utility in investigating enzyme interactions and for their suitability in biological assays, underscoring the value of the core structure. evitachem.com

The naphthalene (B1677914) group possesses inherent fluorescence, a property that is highly valuable for chemical probes used in imaging and sensing applications. Naphthalene diimides, for example, are used to construct photochromic and luminescent materials. researchgate.net This intrinsic property, combined with the target-binding potential of the pyrrolidine ring, could allow for the design of probes to visualize cellular components or quantify enzyme activity. For instance, a study on a chemical probe for the lysine (B10760008) methyltransferases G9a and GLP incorporated a pyrrolidine group to enhance metabolic stability and cellular activity. nih.gov This highlights the modular nature of such scaffolds, where the pyrrolidine provides a stable backbone and other groups, like naphthalene, could be used for detection or target interaction.

Role in Material Science Applications (e.g., Corrosion Inhibitors)

In material science, a significant application for nitrogen-containing heterocyclic compounds is in the prevention of metal corrosion. These organic inhibitors function by adsorbing onto the metal surface, forming a protective barrier against corrosive agents. The potential of this compound as a corrosion inhibitor is suggested by studies on compounds with similar structural features.

The efficacy of a corrosion inhibitor is often linked to its molecular structure, including the presence of heteroatoms (like nitrogen), aromatic rings, and π-electrons, which facilitate adsorption onto metal surfaces. jeires.comdergipark.org.tr The naphthalene moiety in this compound provides a large surface area and a π-electron system that can interact strongly with the vacant d-orbitals of metals like iron and copper. Theoretical and experimental studies have confirmed that naphthalene and its derivatives can be effective corrosion inhibitors. dergipark.org.trcapes.gov.brresearchgate.net

The pyrrolidine ring contributes a nitrogen atom, which can act as a coordination center, donating a lone pair of electrons to form a coordinate bond with the metal surface, thus strengthening the adsorbed protective film. jeires.com The combination of the planar naphthalene group for surface coverage and the pyrrolidine nitrogen for strong anchoring suggests a synergistic effect. Research on related compounds supports this hypothesis. For example, various 4-aminonaphthalene derivatives have been investigated as corrosion inhibitors for iron, with their effectiveness attributed to interactions between the molecule and the metal surface. jeires.comresearchgate.net Similarly, a study on 2-(1,3,4-thiadiazole-2-yl)pyrrolidine demonstrated high inhibition efficiency for mild steel in an acidic environment, highlighting the key role of the pyrrolidine ring in the inhibitor's function.

Below is a table summarizing the performance of related naphthalene and pyrrolidine derivatives as corrosion inhibitors, illustrating the potential of this structural class.

| Compound Name | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Reference |

| 4-(naphthalen-1-yl) thiazol-2-amine | Copper | 1 M HCl | ~90% | google.com |

| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine | Mild Steel | 1 M HCl | 94.6% | |

| Sodium naphthalene disulphonic acid | Mild Steel | 0.5 M H₂SO₄ | >90% | capes.gov.br |

| 4-Amino-naphthalene-1-ol | Iron | (Theoretical) | High | jeires.comresearchgate.net |

Catalytic Applications and Ligand Design in Organometallic Chemistry

The fields of organometallic chemistry and asymmetric organocatalysis heavily rely on chiral ligands and catalysts to control the stereochemical outcome of chemical reactions. The structure of this compound, particularly if synthesized in a chirally pure form, makes it a promising candidate for these applications.

The pyrrolidine scaffold is considered a "privileged motif" in organocatalysis. beilstein-journals.org Chiral pyrrolidine derivatives, such as proline and diarylprolinol silyl (B83357) ethers, are among the most successful classes of organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. nih.govnih.gov The nitrogen atom of the pyrrolidine ring is the key functional group responsible for this catalytic activity. benthamdirect.comresearchgate.net

The 2-substituent on the pyrrolidine ring plays a critical role in creating a specific steric environment around the catalytic center, which is essential for achieving high enantioselectivity. The bulky naphthalen-2-ylmethyl group in the target compound could effectively shield one face of the reactive intermediate, directing the approach of the second reactant and thereby controlling the stereochemistry of the product. New pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been shown to be effective in reactions like the Michael addition. beilstein-journals.org

Furthermore, in organometallic chemistry, chiral amines and heterocyclic compounds are widely used as ligands that coordinate to a metal center. The resulting metal complex then acts as the catalyst. The pyrrolidine nitrogen in this compound can serve as a coordination site for a wide range of transition metals (e.g., iridium, ruthenium, palladium). nih.gov The attached naphthalene group would influence the electronic properties and the steric environment of the metal center, which in turn dictates the catalyst's activity and selectivity. Naphthalene-based ligands are utilized in organometallic complexes for applications such as protein kinase inhibition, demonstrating their utility in creating specific molecular shapes for interaction with complex targets.

The modular nature of this compound would allow for further functionalization of either the pyrrolidine or naphthalene rings to fine-tune its catalytic properties, a common strategy in the development of new, highly efficient catalysts. benthamdirect.comnih.gov

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of pyrrolidine (B122466) derivatives is a well-established field, yet there remains a continuous drive for methods that are more efficient, stereoselective, and environmentally benign. mdpi.com For 2-(Naphthalen-2-ylmethyl)pyrrolidine, future synthetic strategies could move beyond traditional multi-step processes.

One promising avenue is the development of novel cyclization reactions from acyclic precursors. mdpi.com For instance, methods involving the intramolecular reaction of γ-aminoallylstannanes with aldehydes have been used to create hydroxylated pyrrolidines stereoselectively, a technique that could be adapted for the synthesis of analogues of the target compound. clockss.org Another approach involves the alkylation of the pyrrolidine ring with naphthalen-2-ylmethyl halides, a fundamental step that could be optimized for higher yields and greener conditions. evitachem.com

Sustainability in chemical synthesis is a growing priority. Current research focuses on replacing hazardous solvents, such as N-methyl-2-pyrrolidone (NMP), with greener alternatives. rsc.org Recent studies in solid-phase peptide synthesis (SPPS) have identified N-octyl pyrrolidone (NOP) as a high-performing, recoverable solvent that significantly reduces the process mass intensity. rsc.org Applying such green solvents to the synthesis of this compound could drastically improve the environmental footprint of its production. The biosynthesis of pyrrolidone from renewable starting materials like glutamate (B1630785) is also being explored, which could inspire future bio-catalytic routes for related pyrrolidine structures. researchgate.net

Exploration of Undiscovered Biological Targets and Mechanistic Insights

The pyrrolidine ring is a privileged scaffold present in drugs targeting a wide array of diseases, including those affecting the central nervous system, inflammation, and cancer. nih.govnih.gov While the specific biological targets of this compound are not yet fully elucidated, the known activities of related compounds provide a logical starting point for investigation.

Derivatives of the pyrrolidine scaffold have shown potent activity as CXCR4 antagonists, which play a role in cancer metastasis and inflammation. nih.gov Others have been developed as multi-target tyrosine kinase inhibitors, crucial for halting tumor angiogenesis. mdpi.com Research could explore whether this compound or its derivatives can modulate these or other related pathways. The non-planar, three-dimensional structure of the pyrrolidine ring allows it to explore pharmacophore space efficiently, a characteristic that can be leveraged to discover novel interactions with proteins, enzymes, or receptors. nih.gov Future studies should focus on screening the compound against various biological targets to uncover its mechanism of action, potentially revealing therapeutic applications in oncology, immunology, or neuroscience. evitachem.commdpi.com

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for accelerating drug discovery by predicting the biological activity and potential targets of novel compounds. For this compound, a combination of ligand-based and structure-based computational approaches could guide future research.

Ligand-based methods, such as 2D fingerprint and 3D shape-based similarity screening, can be employed to compare the compound against large databases of molecules with known biological activities. f1000research.com This can generate hypotheses about potential targets. For example, a computational repurposing campaign on a library of oxindole (B195798) derivatives successfully identified the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a potential target, which was later investigated with docking calculations. f1000research.com A similar strategy could be applied to this compound to predict its target profile.

Once potential targets are identified, molecular docking and dynamics simulations can provide detailed insights into the binding mode and affinity of the compound. This allows for the predictive design of new analogues with enhanced potency and selectivity, optimizing the interaction between the naphthalene (B1677914) and pyrrolidine moieties and the target's binding site.

Integration with High-Throughput Screening Methodologies in Academic Research

High-Throughput Screening (HTS) has revolutionized drug discovery by enabling the rapid testing of vast compound libraries against biological targets. all-chemistry.compatsnap.com Integrating this compound into HTS campaigns is a critical step toward uncovering its biological function. Modern HTS platforms utilize advanced robotics and miniaturized assays to test hundreds of thousands of compounds per day, generating massive datasets that can pinpoint active "hits". youtube.com

Academic research can leverage HTS to screen this compound and a library of its rationally designed derivatives against a diverse panel of assays. These can include:

Biochemical Assays: To measure direct interactions with purified targets like enzymes or receptors. patsnap.com

The Tox21 program, for instance, has successfully used HTS to evaluate the toxicity profiles of thousands of chemicals by screening them across dozens of assays, demonstrating the power of this approach. nih.gov By incorporating this compound into similar large-scale screening efforts, researchers can efficiently identify its biological activities and prioritize it for further development. nih.gov

Synergistic Research with Related Heterocyclic Scaffolds

The chemical space around this compound is rich with related heterocyclic scaffolds that have demonstrated significant biological activity. Synergistic research that draws parallels and combines features from these different scaffolds could lead to the discovery of novel chemical entities with improved properties.

The pyrrolidine nucleus itself is found in numerous natural alkaloids and is a precursor for other important structures like tropane (B1204802) alkaloids. mdpi.com Research into other pyrrolidine derivatives, including pyrrolidinones and prolinols, which have shown anticancer and antidiabetic properties, can provide valuable structure-activity relationship (SAR) data to guide the design of new this compound analogues. nih.govresearchgate.net Furthermore, exploring hybrid molecules that combine the naphthalenyl-pyrrolidine core with other pharmacologically relevant heterocycles could yield compounds with unique or synergistic activities. This interdisciplinary approach, bridging knowledge from different families of heterocyclic compounds, will be vital for fully exploiting the therapeutic potential of this chemical scaffold.

Data and Tables

Table 1: Future Research Approaches for this compound

| Research Area | Methodology | Objective | Key References |

| Novel Synthesis | Green Chemistry | Replace hazardous solvents with sustainable alternatives like N-octyl pyrrolidone. | rsc.org, rsc.org |

| Stereoselective Cyclization | Develop efficient, one-pot reactions to form the pyrrolidine ring with high stereocontrol. | clockss.org, mdpi.com | |

| Biological Targets | Target Identification Screens | Screen the compound against panels of kinases, GPCRs, and other common drug targets. | mdpi.com, nih.gov |

| Mechanistic Studies | Elucidate the molecular mechanism of action for any identified biological activity. | evitachem.com, nih.gov | |

| Computational Design | Ligand-Based Screening | Use 3D shape and pharmacophore similarity to predict potential biological targets. | f1000research.com |

| Molecular Docking | Model the binding interactions of the compound within the active site of predicted targets. | f1000research.com | |

| High-Throughput Screening | Biochemical & Cell-Based Assays | Rapidly evaluate the compound's activity across a wide range of biological systems. | all-chemistry.com, patsnap.com, nih.gov |

| Synergistic Research | Scaffold Hopping & Hybridization | Design and synthesize new molecules combining the naphthalenyl-pyrrolidine core with other active heterocycles. | nih.gov, researchgate.net |

Q & A

Q. Table 1: Representative Reaction Parameters from Analogous Syntheses

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Solvent | DMF, THF, or acetonitrile | Higher polarity → faster kinetics |

| Base | K₂CO₃, NaH, or DBU | Strong bases improve nucleophilicity |

| Reaction Time | 2–24 hours | Prolonged time may degrade products |

Basic: How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:

Structural elucidation combines:

- NMR Spectroscopy : ¹H/¹³C NMR identifies protons and carbons near the naphthalene-pyrrolidine junction. Aromatic protons (δ 7.2–8.5 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm) are diagnostic .

- X-ray Crystallography : Single-crystal analysis (as in ) resolves stereochemistry and confirms bond angles. For example, intermolecular hydrogen bonds in analogous pyrrolidine-naphthalene structures stabilize crystal lattices .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Basic: What safety considerations and handling protocols are critical when working with this compound in laboratory settings?

Methodological Answer:

Safety protocols align with toxicological profiles of naphthalene derivatives ():

- Exposure Routes : Inhalation and dermal contact are primary risks. Use fume hoods and nitrile gloves.

- Health Outcomes : Potential hepatic/renal effects observed in mammals (). Monitor for symptoms like respiratory irritation.

- Storage : Store in airtight containers at –20°C to prevent degradation.

Q. Table 2: Toxicity Data for Naphthalene Derivatives ()

| Health Outcome | Species Affected | Exposure Route |

|---|---|---|

| Hepatic Effects | Rats | Inhalation |

| Respiratory Irritation | Humans | Dermal |

Advanced: How can computational chemistry (e.g., DFT calculations) be applied to predict the reactivity and stereochemical outcomes of this compound derivatives?

Methodological Answer:

Density Functional Theory (DFT) simulations model:

- Electron Density Maps : Predict regioselectivity in electrophilic substitution reactions.

- Transition State Analysis : Identify steric hindrance at the naphthalene-pyrrolidine junction (e.g., rotational barriers).

- Stereochemical Preferences : Compare energy minima of enantiomers to determine stability. Link simulations to experimental data (e.g., crystallography in ) to validate models .

Advanced: What strategies are effective in resolving contradictions between reported biological activities of this compound across different studies?

Methodological Answer:

Discrepancies often arise from:

- Species Variability : Rodent vs. human metabolic pathways (). Validate assays using multiple cell lines.

- Dose-Response Differences : Replicate studies with standardized dosing (e.g., mg/kg body weight).

- Experimental Design : Use embedded designs () to integrate quantitative and qualitative data. For example, combine LC-MS quantification with transcriptomic analysis to correlate exposure levels with gene expression .

Advanced: How do variations in solvent polarity and catalyst choice impact the regioselectivity of this compound formation in multi-step syntheses?

Methodological Answer:

Regioselectivity is controlled by:

- Solvent Effects : Polar solvents stabilize charge-separated intermediates, favoring nucleophilic attack at the naphthalene 2-position.

- Catalysts : Transition metals (e.g., Pd) enable cross-coupling for complex derivatives. For example, Pd-catalyzed Buchwald-Hartwig amination modifies pyrrolidine substituents .

Q. Table 3: Solvent and Catalyst Impact on Regioselectivity

| Condition | Outcome | Reference |

|---|---|---|

| DMF + K₂CO₃ | 85% yield at naphthalene 2-position | |

| THF + Pd(OAc)₂ | 70% yield with para-substitution |

Advanced: What experimental designs are optimal for evaluating the environmental persistence of this compound?

Methodological Answer:

Use between-subjects designs () to test degradation under controlled conditions:

- Variables : pH, UV exposure, microbial activity.

- Analytical Methods : LC-MS tracks degradation products; ecotoxicity assays (e.g., Daphnia magna mortality) assess environmental impact. Reference environmental exposure frameworks in for risk assessment .

Notes

- Citations follow format, referencing evidence provided.

- Questions categorized into basic/advanced tiers, emphasizing methodology over definitions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.